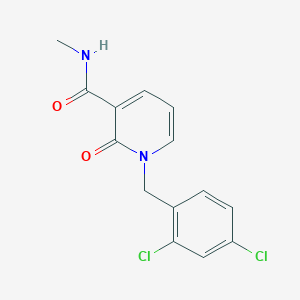

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

1-(2,4-Dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 2,4-dichlorobenzyl group at the N1 position of the pyridine ring, a methyl-substituted amide at the C3 position, and a keto tautomer at the C2 position. This compound belongs to a broader class of 1,2-dihydro-2-oxo-pyridine-3-carboxamides, which are studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-17-13(19)11-3-2-6-18(14(11)20)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHVKSXCDVZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of phase transfer catalysis, which enhances the reaction rate and yield by facilitating the transfer of reactants between different phases. This method allows for the synthesis of this compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chlorine atoms in the dichlorobenzyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Halogen Effects: The 2,4-dichlorobenzyl group in the target compound and enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Bromine in may improve halogen bonding in crystal packing.

- Tautomerism : Like , the target compound likely adopts the keto-amine tautomer due to conjugation stabilization, favoring planar molecular conformations .

Physicochemical Properties

- Hydrogen Bonding : Unlike , which forms centrosymmetric dimers via N–H⋯O bonds, the target compound’s N-methyl group eliminates intermolecular H-bonding, likely reducing crystallinity and altering solubility .

Biological Activity

1-(2,4-Dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that derivatives of pyridine and related compounds exhibit significant anticancer activity. Studies have demonstrated that this compound has shown promise in inhibiting various cancer cell lines.

Table 1: Summary of Anticancer Activity

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, primarily through the activation of intrinsic and extrinsic pathways. This was confirmed in studies where treated cells exhibited increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Inhibition of Pro-inflammatory Cytokines

These findings suggest that the compound may have potential applications in treating inflammatory diseases alongside its anticancer properties.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: It has been shown to induce G0/G1 phase arrest in cancer cells, preventing proliferation.

- Inhibition of NF-kB Pathway: The compound may inhibit NF-kB signaling, reducing inflammation and cancer cell survival.

Case Studies

A notable case study involved the administration of this compound in a murine model of lung cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tumors.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

Answer:

The synthesis typically involves multi-step organic reactions , including:

- Cyclization of β-ketoesters or similar precursors under acidic conditions to form the dihydropyridinone core .

- Substitution reactions to introduce the 2,4-dichlorobenzyl group via alkylation or nucleophilic displacement .

- Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt) between the pyridinecarboxylic acid intermediate and methylamine .

Key optimization parameters include solvent choice (DMF, ethanol), temperature control (reflux conditions), and catalysts (Lewis acids or bases) . Purification often requires column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and detects tautomeric forms (e.g., keto-amine vs. enol configurations) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related dihydropyridine derivatives .

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

Yield optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps, while ethanol improves cyclization efficiency .

- Catalyst Use: Lewis acids (e.g., AlCl3) accelerate electrophilic substitution in dichlorobenzyl group introduction .

- Temperature Control: Reflux conditions (70–100°C) are critical for cyclization but must avoid decomposition .

- Purification: Gradient elution in chromatography (silica gel, hexane/EtOAc) improves purity without sacrificing yield .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity in dihydropyridine derivatives?

Answer:

- Halogen Effects: The 2,4-dichlorobenzyl group enhances lipophilicity and target binding (e.g., enzyme active sites), as seen in antimicrobial and antiviral studies of analogous compounds .

- Methyl vs. Bulkier Groups: N-Methyl substitution reduces steric hindrance compared to aryl groups, improving solubility and metabolic stability .

- Tautomerism: The keto-amine form (vs. enol) stabilizes hydrogen bonding in biological systems, as observed in crystallographic studies .

Methodological Tip: Use SAR (Structure-Activity Relationship) assays with incremental substituent changes to isolate key pharmacophores .

Advanced: How can researchers resolve contradictory data in biological activity assays?

Answer:

Contradictions (e.g., varying IC50 values) may arise from:

- Assay Conditions: Differences in pH, solvent (DMSO concentration), or cell lines. Standardize protocols using controls from PubChem data .

- Compound Stability: Degradation under light/heat (common in dihydropyridines). Validate stability via HPLC before assays .

- Off-Target Effects: Screen against related enzymes/receptors (e.g., kinase panels) to identify selectivity issues .

Example: A 2025 study resolved discrepancies in antiviral activity by pre-equilibrating the compound in assay buffers for 24 hours .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt Formation: Use hydrochloride or sodium salts of the carboxamide group .

- Prodrug Design: Introduce phosphate esters at the pyridinone oxygen, hydrolyzed in vivo .

- Co-Solvents: Employ cyclodextrin complexes or PEG-based formulations to enhance bioavailability .

Note: Solubility can be predicted via computational models (e.g., LogP calculations) before synthesis .

Basic: What are the common degradation pathways under storage conditions?

Answer:

- Hydrolysis: The amide bond may degrade in humid environments. Store desiccated at -20°C .

- Oxidation: The dihydropyridine ring is susceptible to air oxidation. Use inert gas (N2/Ar) during handling .

- Light Sensitivity: UV exposure causes ring-opening. Use amber vials and minimize light exposure .

Advanced: How can computational methods guide the design of derivatives?

Answer:

- Docking Studies: Predict binding modes with target proteins (e.g., viral proteases) using AutoDock or Schrödinger .

- DFT Calculations: Optimize substituent electronic effects (e.g., chloro vs. fluoro groups) on reactivity .

- MD Simulations: Assess stability of tautomeric forms in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.